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Compound of Interest

Compound Name:
1,3-Dimethyl-5-(2-

methylphenoxy)benzene

CAS No.: 196604-20-3

Cat. No.: B1590931

Get Quote

Executive Summary
The diaryl ether (diphenylether) scaffold represents a privileged pharmacophore in medicinal

chemistry, serving as the structural backbone for diverse bioactive agents ranging from the

antimicrobial triclosan to the kinase inhibitor sorafenib. Its utility stems from its unique

"butterfly" conformation, which allows the two aromatic rings to adopt a non-planar orientation

(bond angle ~120°), facilitating π-stacking interactions within hydrophobic protein pockets while

maintaining sufficient flexibility to induce fit.

This guide provides a technical comparison of substituted diaryl ethers against bioisosteric

alternatives, analyzes critical structure-activity relationship (SAR) data focusing on Enoyl-ACP

Reductase (InhA) inhibition, and details validated protocols for their synthesis and biological

evaluation.

Scaffold Analysis & Bioisosteric Comparison
The choice of the bridging atom between aryl rings is the primary determinant of the molecule's

spatial arrangement and physicochemical profile. While diaryl ethers (–O–) are often compared
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to diaryl amines (–NH–), diaryl thioethers (–S–), and diaryl methanes (–CH₂–), the ether

linkage offers a distinct balance of lipophilicity and metabolic stability.

Table 1: Physicochemical Comparison of Diaryl Linkers

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Expert Insight: In the context of InhA inhibition (Tuberculosis target), the ether oxygen is not

merely a linker.[1] Structural studies indicate it is crucial for maximizing the interaction with the

enzyme and forming a stable ternary complex (Enzyme-Inhibitor-NAD+).[1] Replacing the

oxygen with sulfur (thioether) typically abolishes activity due to the larger atomic radius of sulfur

altering the bond angle and causing steric clash within the tight binding pocket [1].

SAR Deep Dive: InhA Inhibition Profile
The most extensive SAR data for diaryl ethers comes from the optimization of Triclosan (TCS)

analogues targeting Mycobacterium tuberculosis. The SAR is divided into the A-Ring

(interacting with the cofactor) and the B-Ring (interacting with the hydrophobic substrate loop).

Diagram 1: SAR Logic of Diaryl Ethers (InhA Focus)
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Caption: Functional decomposition of the diaryl ether pharmacophore targeting InhA. Note the

critical trade-off between B-ring lipophilicity and solubility.

Table 2: Comparative Potency Data (InhA Inhibition)
The following data illustrates the effect of substituents on the diphenyl ether core. Note that

while increasing lipophilicity (ClogP) often improves enzyme inhibition (

), it negatively impacts solubility and cell permeability (MIC).
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To ensure reproducibility and high yield, we utilize the Chan-Lam Coupling for synthesis

(avoiding the harsh conditions of Ullmann condensation) and a Spectrophotometric NADH

Oxidation Assay for biological validation.

Synthesis: Copper-Catalyzed Chan-Lam Coupling
This protocol allows for the formation of C–O bonds at room temperature under aerobic

conditions, preserving sensitive functional groups.[2]

Reagents:

Substituted Phenol (1.0 equiv)

Aryl Boronic Acid (1.5 - 2.0 equiv)

Cu(OAc)₂ (0.1 - 1.0 equiv)

Base: Pyridine or Et₃N (2.0 equiv)

Solvent: Dichloromethane (DCM) or Acetonitrile

Additive: 4Å Molecular Sieves (Critical for removing water generated during the cycle)

Workflow Diagram:
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Caption: Step-by-step workflow for the Chan-Lam oxidative coupling synthesis of diaryl ethers.

Critical Control Point: The reaction is oxidative. If yields are low, ensure the reaction vessel is

not sealed under inert gas; atmospheric oxygen is required to reoxidize the Cu species (unless

stoichiometric Cu is used).

Biological Assay: InhA Enzymatic Inhibition
This assay measures the rate of NADH oxidation by InhA in the presence of the substrate (2-

trans-dodecenoyl-CoA).

Protocol Steps:

Buffer Prep: 30 mM PIPES buffer (pH 6.8), 150 mM NaCl, 1 mM EDTA.

Enzyme Mix: Add InhA enzyme (final conc. 10–50 nM) to the buffer.

Compound Addition: Add test compound (dissolved in DMSO). Control: DMSO only (0%

inhibition). Blank: No enzyme.

Incubation: Incubate for 10 minutes at 25°C to allow inhibitor binding.

Substrate Trigger: Add cofactor NADH (250 µM) and substrate dodecenoyl-CoA (50 µM).

Measurement: Monitor the decrease in absorbance at 340 nm (NADH consumption) for 60–

120 seconds using a kinetic spectrophotometer.

Calculation:

Calculate

using non-linear regression (GraphPad Prism or similar).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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